molecular formula C5H10S3 B14345368 4,4-Dimethyl-1,2,3-trithiane CAS No. 92585-09-6

4,4-Dimethyl-1,2,3-trithiane

Cat. No.: B14345368
CAS No.: 92585-09-6
M. Wt: 166.3 g/mol
InChI Key: VMAUPTLMACEQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1,2,3-trithiane is an organosulfur compound characterized by a three-membered ring containing two sulfur atoms and one carbon atom, with two methyl groups attached to the carbon atom

Preparation Methods

The synthesis of 4,4-Dimethyl-1,2,3-trithiane can be achieved through several routes. One common method involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired trithiane compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

4,4-Dimethyl-1,2,3-trithiane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the trithiane ring to thiols or other sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives. Typical reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,4-Dimethyl-1,2,3-trithiane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.

    Medicine: Studies have investigated its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3-trithiane involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

4,4-Dimethyl-1,2,3-trithiane can be compared to other trithiane derivatives and sulfur-containing compounds:

Properties

CAS No.

92585-09-6

Molecular Formula

C5H10S3

Molecular Weight

166.3 g/mol

IUPAC Name

4,4-dimethyltrithiane

InChI

InChI=1S/C5H10S3/c1-5(2)3-4-6-8-7-5/h3-4H2,1-2H3

InChI Key

VMAUPTLMACEQTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSSS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.